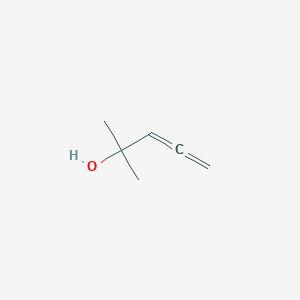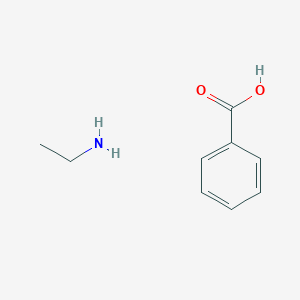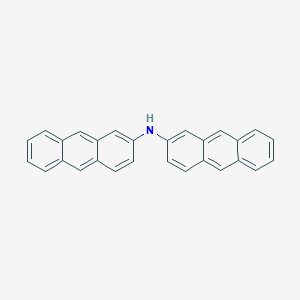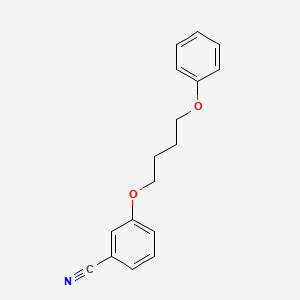
Benzonitrile, 3-(4-phenoxybutoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 3-(4-phenoxybutoxy)- is an organic compound that belongs to the class of nitriles It features a benzene ring bonded to a nitrile group (–CN) and a 3-(4-phenoxybutoxy) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(4-phenoxybutoxy)- can be achieved through several methods. One common approach involves the reaction of 3-(4-phenoxybutoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to facilitate the dehydration step .
Industrial Production Methods
Industrial production of benzonitrile, 3-(4-phenoxybutoxy)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as molybdenum or bismuth oxides, at high temperatures (400-450°C). This method is advantageous due to its scalability and efficiency .
化学反応の分析
Types of Reactions
Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
科学的研究の応用
Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, coatings, and advanced materials
作用機序
The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler nitrile compound with a benzene ring bonded to a nitrile group.
3-Phenoxybenzonitrile: Similar structure but lacks the butoxy substituent.
4-Phenoxybutyronitrile: Contains a butyronitrile group instead of a benzonitrile group.
Uniqueness
Benzonitrile, 3-(4-phenoxybutoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
24723-33-9 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
3-(4-phenoxybutoxy)benzonitrile |
InChI |
InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2 |
InChIキー |
LYCNWYZGYJVVQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
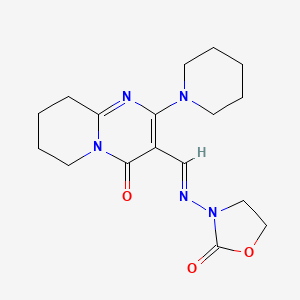
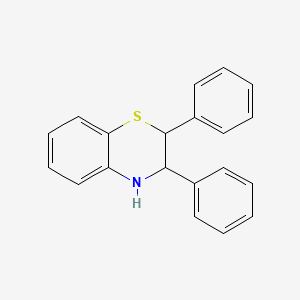
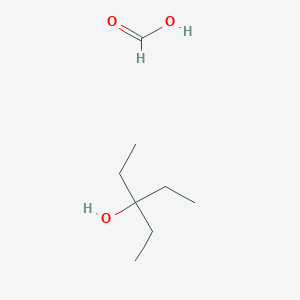
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
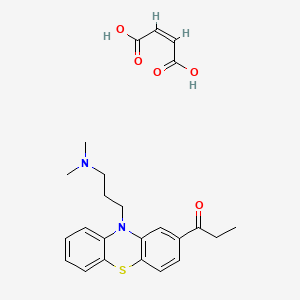

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
